Lipophilicity (LogP) Comparison: 1-Chloro-5-methylhexan-2-ol vs. Short-Chain Chloroalcohols
1-Chloro-5-methylhexan-2-ol exhibits a calculated LogP of 2.21 , which is significantly higher than that of commonly used short-chain chloroalcohols such as 1-chloro-2-propanol (LogP = 0.606) [1] and 3-chloro-1-propanol (LogP = 0.50–0.82) [2]. This >3.5-fold increase in lipophilicity alters partitioning behavior in biphasic reaction systems and can dramatically influence the ADME properties of downstream pharmaceutical intermediates.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.21 |
| Comparator Or Baseline | 1-Chloro-2-propanol: 0.606; 3-Chloro-1-propanol: 0.50–0.82 |
| Quantified Difference | 3.6× higher than 1-chloro-2-propanol; 2.7× higher than 3-chloro-1-propanol |
| Conditions | Predicted/calculated values using ACD/Labs Percepta Platform (ChemSpider) and reported database values |
Why This Matters
Higher LogP directly correlates with increased membrane permeability and altered extraction efficiency, making this compound a rational choice when downstream products require enhanced lipophilicity or specific solubility profiles.
- [1] Chemsrc. (2017). 1-Chloro-2-propanol. Retrieved April 21, 2026, from https://m.chemsrc.com/en/cas/127-00-4_251977.html View Source
- [2] Chemsrc. (2024). 3-Chloro-1-propanol. Retrieved April 21, 2026, from https://m.chemsrc.com/en/cas/627-30-5_860826.html View Source
